Wash-Resistant M1/M4 Binding
Xanomeline oxalate exhibits a wash-resistant binding mechanism that enables persistent, long-term activation uniquely at M1 and M4 receptor subtypes, a property not shared by classic muscarinic agonists. In CHO cells expressing individual human mAChR subtypes, 1-minute exposure to xanomeline markedly increased intracellular calcium at hM1 and hM4 receptors for more than 1 hour, whereas effects at hM2, hM3, and hM5 were of lesser magnitude and shorter duration [1]. Unlike the classic agonists carbachol, oxotremorine, and pilocarpine, 10-minute exposure to xanomeline did not cause internalization of any receptor subtype [1]. Lowering membrane cholesterol made M1 and M4 mutants and M5 wild-type receptors sensitive to activation by wash-resistant xanomeline, indicating that receptor-membrane interactions mediate this unique functional selectivity [2].
| Evidence Dimension | Sustained intracellular calcium elevation following 1-minute exposure |
|---|---|
| Target Compound Data | >1 hour sustained calcium elevation at hM1 and hM4 receptors; wash-resistant binding persists |
| Comparator Or Baseline | Carbachol, oxotremorine, pilocarpine: no wash-resistant binding; effects dissipate rapidly |
| Quantified Difference | Qualitative difference: only xanomeline demonstrates wash-resistant persistent activation; classic agonists do not |
| Conditions | CHO cells expressing human M1-M5 mAChR subtypes; microfluorometric intracellular calcium measurements |
Why This Matters
This unique binding kinetics profile cannot be replicated by standard muscarinic agonists, making xanomeline oxalate the required compound for research on sustained M1/M4 receptor activation mechanisms.
- [1] Šantrůčková E, Doležal V, El-Fakahany EE, Jakubík J. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors. PLoS ONE. 2014;9(2):e88910. View Source
- [2] Randáková A, et al. Role of membrane cholesterol in differential sensitivity of muscarinic receptor subtypes to persistently bound xanomeline. Neuropharmacology. 2018;133:129-144. View Source
